molecular formula C8H7BrN4 B13491885 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine

1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine

Cat. No.: B13491885
M. Wt: 239.07 g/mol
InChI Key: SOIOKMVTPOBREU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine typically involves the reaction of 4-bromoaniline with triazole derivatives under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, influencing its pharmacokinetics and bioavailability .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(4-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

SOIOKMVTPOBREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)N)Br

Origin of Product

United States

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